molecular formula C24H24N4O4S2 B2567200 4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 899736-11-9

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2567200
CAS No.: 899736-11-9
M. Wt: 496.6
InChI Key: KSPQETJAOCNOKL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzothiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively. The pyridinylmethyl group introduces steric and electronic complexity, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-16-8-13-20(32-4)21-22(16)33-24(26-21)28(15-18-7-5-6-14-25-18)23(29)17-9-11-19(12-10-17)34(30,31)27(2)3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQETJAOCNOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key motifs with other sulfonamide derivatives, though substituent variations significantly alter properties. Below is a comparative analysis:

Compound Name Molecular Weight (g/mol) Key Functional Groups Reported Properties
4-(Dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide ~528.6* Benzothiazole, dimethylsulfamoyl, pyridinylmethyl, methoxy, methyl No direct data; inferred stability from similar sulfonamides
N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 443105-20-2) 347.4 Benzothiadiazole, sulfonamide, benzyl, methyl Higher lipophilicity due to benzothiadiazole; used in corrosion inhibition
4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid (Example 53, ) 219.1 Oxazin, boronic acid Intermediate in Suzuki couplings; MP 175–178°C, mass 589.1 (M++1)
S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)acetamide [B13] ~393.4 Pyrimidinethione, hydroxyphenyl, acetamide Evaluated for antimicrobial activity; moderate efficacy against S. aureus

*Calculated using ChemDraw.

Biological Activity

4-(Dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C34H37N5O6SC_{34}H_{37}N_5O_6S, with a molecular weight of approximately 643.75 g/mol. Its structure includes a benzamide core substituted with various functional groups, contributing to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antiviral Activity : Studies have shown that derivatives of benzamide can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that interferes with viral replication .
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial activity against various strains of bacteria and fungi, suggesting potential use in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in conditions where enzyme overactivity is detrimental, such as certain cancers or inflammatory diseases.

Antiviral Activity

A study evaluating the anti-HBV activity of related compounds found that certain derivatives exhibited significant inhibition of HBV replication in vitro. The following table summarizes the findings:

Compound NameIC50 (µM)Mechanism
IMB-05230.5A3G upregulation
IMB-05240.8A3G upregulation

Antimicrobial Activity

In vitro studies on the antimicrobial properties of related compounds revealed promising results against Mycobacterium tuberculosis and other pathogens:

Compound NameMIC (µg/mL)Pathogen Targeted
7d0.058Mycobacterium bovis
7k0.22Mycobacterium tuberculosis

Case Studies

  • Case Study on Antiviral Efficacy : A recent study highlighted the efficacy of a benzamide derivative similar to our compound against HBV in a HepG2 cell line model. The results indicated a significant reduction in viral load when treated with the compound compared to controls .
  • Case Study on Antimicrobial Properties : Another investigation focused on a series of thiazolidinone hybrids, which included sulfamoyl groups similar to those in our compound. These hybrids showed potent antitubercular activity, indicating that modifications to the sulfamoyl group can enhance biological activity against resistant strains of bacteria .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Benzamide derivatives are coupled with thiazole and pyridine-methyl groups via nucleophilic substitution or amide bond formation .
  • Sulfonylation : Introducing the dimethylsulfamoyl group requires controlled sulfonyl chloride reactions under anhydrous conditions .
    Optimization strategies :
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .
  • Analytical monitoring : Employ HPLC and NMR to track intermediate purity and confirm final product integrity .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and molecular symmetry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 469.55 g/mol for related compounds) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound?

Answer:

  • Systematic substitution : Modify the benzothiazole methoxy group or pyridinylmethyl chain to assess bioactivity changes .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based activity assays .
  • Computational docking : Use tools like AutoDock to predict binding affinities with active sites (e.g., sulfamoyl-enzyme interactions) .

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?

Answer:

  • Dosage adjustments : Optimize in vivo dosing based on pharmacokinetic parameters (e.g., half-life) .
  • Bioavailability studies : Use LC-MS to measure plasma concentrations and correlate with in vitro IC50 values .
  • Metabolite profiling : Identify active/inactive metabolites via tandem MS to explain efficacy gaps .

Advanced: What methodologies identify molecular targets and mechanisms of action?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes/receptors .
  • Competitive binding assays : Use radiolabeled ligands to map target specificity (e.g., sulfamoyl group interactions) .
  • CRISPR-Cas9 knockouts : Validate target relevance by observing activity loss in gene-edited cell lines .

Basic: What protocols assess solubility and stability under experimental conditions?

Answer:

  • Solubility screening : Test in buffers (pH 1–10) and solvents (DMSO, PBS) using nephelometry .
  • Stability studies : Incubate at 4°C, 25°C, and 37°C; monitor degradation via HPLC over 72 hours .
  • Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light .

Advanced: How to integrate computational tools for pharmacokinetic predictions?

Answer:

  • QSAR models : Predict ADMET properties (e.g., logP, bioavailability) using software like Schrödinger .
  • Molecular dynamics simulations : Simulate blood-brain barrier penetration or protein binding .
  • In silico metabolism : Use GLORY or MetaSite to identify likely metabolic hotspots .

Advanced: Strategies for resolving biological activity discrepancies across studies

Answer:

  • Standardized protocols : Align assay conditions (e.g., cell lines, incubation times) .
  • Compound validation : Re-test shared batches via NMR/HPLC to confirm structural consistency .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Duncan’s) to assess significance of variations .

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